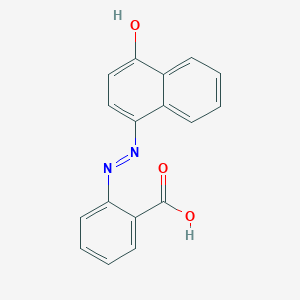

2-((4'-Hydroxynaphthyl)-azo)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

64909-04-2 |

|---|---|

Molecular Formula |

C17H12N2O3 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoic acid |

InChI |

InChI=1S/C17H12N2O3/c20-16-10-9-15(11-5-1-2-6-12(11)16)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |

InChI Key |

SXAUIPSOPPASFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Hydroxynaphthyl Azo Benzoic Acid

Traditional Synthetic Pathways for Azo Linkage Formation

The conventional synthesis of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid is rooted in the fundamental principles of azo coupling, a classic electrophilic aromatic substitution reaction. wikipedia.org This process involves two primary stages: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound, in this case, a naphthol derivative.

Diazotization of Aminonaphthols and Coupling with Benzoic Acid Derivatives

The synthesis of this compound specifically involves the diazotization of 2-aminobenzoic acid (anthranilic acid) to form a diazonium salt. This intermediate is then coupled with a hydroxynaphthol, typically 1-naphthol (B170400). In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as the electrophile, attacking the electron-rich naphthol ring, which serves as the nucleophile. wikipedia.org

The standard procedure begins with dissolving 2-aminobenzoic acid in an acidic solution, commonly hydrochloric acid, and cooling it to a low temperature, typically between 0 and 5°C. jocpr.com An aqueous solution of sodium nitrite (B80452) is then added slowly to produce the diazonium salt. The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures. tandfonline.com

Following diazotization, the resulting diazonium salt solution is added to a cooled alkaline solution of 1-naphthol. The azo coupling occurs at the 4-position of the 1-naphthol ring (para to the hydroxyl group), which is activated for electrophilic attack, yielding the final product, this compound. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis are highly dependent on the precise control of reaction conditions. Key parameters that are frequently optimized include temperature, pH, solvent, and the concentration of reactants.

Temperature: As noted, maintaining a low temperature (0–5°C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. jocpr.com The subsequent coupling reaction is also temperature-controlled, often kept below 10°C to ensure a controlled reaction and minimize side-product formation.

pH: The pH of the coupling medium is one of the most significant factors. The reaction with phenols and naphthols is typically faster and more efficient in mildly alkaline conditions (high pH), which facilitates the formation of the more nucleophilic phenoxide or naphthoxide ion. wikipedia.org For the coupling of various diazotized aromatic amines to 4-hydroxybenzoic acid, the coupling step is performed in a 10% sodium hydroxide (B78521) solution. jocpr.com

Reaction Time and Stirring: Adequate reaction time, often ranging from 20 to 40 minutes for the coupling step, and continuous stirring are necessary to ensure the completion of the reaction and maximize the yield of the azo dye. jocpr.com

Table 1: Reported Yields for Azo Dyes Synthesized from Various Aromatic Amines Data adapted from syntheses involving coupling with 4-hydroxybenzoic acid under optimized traditional conditions.

| Aromatic Amine Used for Diazotization | Reported Yield (%) |

|---|---|

| Aniline (B41778) | 84% |

| p-Toluidine | 88% |

| p-Anisidine | 85% |

| p-Chloroaniline | 91% |

| p-Nitroaniline | 94% |

Green Chemistry Approaches and Sustainable Synthetic Routes

In response to the environmental concerns associated with traditional chemical syntheses, which often involve toxic solvents and harsh acidic or alkaline conditions, green chemistry principles have been applied to the synthesis of azo dyes. longdom.org These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Reduced-Solvent Synthesis Methods

A significant advancement in the green synthesis of azo dyes is the development of solvent-free methods, often employing grinding techniques (mechanochemistry). longdom.orgrsc.org In a typical solvent-free procedure, the aromatic amine, sodium nitrite, and a solid acid catalyst are ground together in a mortar and pestle at room temperature. tandfonline.comkashanu.ac.ir This forms the stable diazonium salt. Subsequently, the coupling component (e.g., 1-naphthol) and a base like sodium hydroxide are ground in a separate mortar and then combined with the diazonium salt mixture. tandfonline.com Further grinding for a short period completes the coupling reaction.

This "grindstone chemistry" approach offers several advantages:

Elimination of Solvents: It avoids the use of potentially toxic and volatile organic solvents. longdom.org

Mild Conditions: The reactions are often carried out at room temperature, reducing energy consumption. rsc.org

Rapid Reaction Times: Grinding can significantly shorten reaction times compared to solution-phase synthesis. tandfonline.com

High Yields: These methods often result in excellent product yields. kashanu.ac.ir

Catalytic Approaches in Azo Compound Synthesis

The use of solid acid catalysts is a cornerstone of many green synthetic routes for azo dyes, replacing corrosive and difficult-to-handle liquid acids like HCl. tandfonline.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste. rsc.org

Examples of catalysts used in green azo dye synthesis include:

Nano Silica (B1680970) Supported Boron Trifluoride (nano BF₃·SiO₂): This solid acid has been used effectively for the diazotization of aromatic amines under solvent-free conditions. A key advantage is that the resulting aryl diazonium salts supported on this catalyst are remarkably stable and can be stored at room temperature for extended periods. tandfonline.com

Sulfonic Acid Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H): These magnetic nanoparticles serve as a recyclable solid acid catalyst for solvent-free azo dye synthesis via grinding. The magnetic nature of the catalyst allows for simple separation and reuse. rsc.org

Nano-γ-Al₂O₃/Ti(IV): This solid acid reagent has been shown to enhance the coupling reaction between aryl diazonium salts and β-naphthol under solvent-free grinding conditions, leading to short reaction times and high yields. kashanu.ac.ir

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Azo Dyes

| Parameter | Traditional Method | Green Method (Grinding/Solid Catalyst) |

|---|---|---|

| Temperature | Low (0-5°C) | Room Temperature |

| Solvent | Aqueous Acid/Base | Solvent-Free |

| Acid | Liquid Mineral Acids (e.g., HCl) | Solid Acid Catalysts (e.g., nano BF₃·SiO₂) |

| Reaction Time | Longer | Shorter (minutes) |

| Work-up | Neutralization, Filtration | Simple washing, Catalyst filtration |

| Waste | Acid/Base Waste, Solvent Waste | Minimal, Recyclable Catalyst |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound molecule possesses two key functional groups—a carboxylic acid group on the benzoic acid ring and a hydroxyl group on the naphthyl ring—that are amenable to further chemical modification. Derivatization of this scaffold can be used to alter its physical properties (such as solubility or color) or to prepare it for specific applications, such as analytical standards or biological probes.

Common derivatization strategies for the functional groups present in the molecule include:

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester) through reaction with an alcohol under acidic conditions. This modification removes the acidic proton and increases the molecule's hydrophobicity. Alkylation is a general method for the derivatization of acids. colostate.edu

Amidation of the Carboxylic Acid: The carboxylic acid can be converted to an amide by first activating it (e.g., by forming an acyl chloride with thionyl chloride) and then reacting it with a primary or secondary amine. This introduces new functionalities depending on the structure of the amine used.

Etherification of the Hydroxyl Group: The phenolic hydroxyl group on the naphthyl ring can be converted into an ether by reaction with an alkyl halide in the presence of a base. This can be used to attach different alkyl or functionalized chains to the naphthyl portion of the molecule.

Azo Coupling as a Derivatization Tool: The azo coupling reaction itself is employed as a derivatization method. For analytical purposes, aromatic compounds like phenols and amines can be reacted with a diazonium salt to produce a colored and easily ionizable azo derivative, which enhances their detection sensitivity in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

These functionalization strategies allow for the fine-tuning of the molecule's properties and the synthesis of a diverse library of related compounds for various chemical and materials science applications.

Modifications at the Naphthyl Moiety

Systematic modifications to the naphthyl ring of this compound can be achieved by employing substituted 1-naphthol derivatives as the coupling components. This strategy allows for the introduction of a wide array of functional groups onto the naphthyl moiety, thereby influencing the electronic and steric properties of the final molecule.

The general approach involves the synthesis of the desired substituted 1-naphthol, which is then coupled with the diazotized 2-aminobenzoic acid. For instance, the introduction of electron-donating or electron-withdrawing groups onto the naphthyl ring can significantly alter the color and electronic absorption characteristics of the resulting dye.

| Substituent on Naphthyl Ring | Starting Naphthol Derivative | Synthetic Approach |

| Bromo | 6-Bromo-1-naphthol | Diazotization of 2-aminobenzoic acid followed by azo coupling with 6-bromo-1-naphthol. |

| Nitro | 4-Nitro-1-naphthol | Diazotization of 2-aminobenzoic acid and subsequent coupling with 4-nitro-1-naphthol. |

| Amino | 4-Amino-1-naphthol | Azo coupling with 4-amino-1-naphthol, often with protection of the amino group during diazotization. |

| Sulfonic acid | 1-Naphthol-4-sulfonic acid | Coupling of diazotized 2-aminobenzoic acid with 1-naphthol-4-sulfonic acid. |

Modifications at the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule are typically achieved by starting with a substituted 2-aminobenzoic acid derivative. This approach allows for the introduction of functional groups that can modulate the acidity, solubility, and coordination properties of the final compound. The synthesis of these substituted 2-aminobenzoic acids is a crucial prerequisite for this strategy.

The process involves the diazotization of the appropriately substituted 2-aminobenzoic acid, followed by its coupling with 1-naphthol. A variety of substituents can be introduced onto the benzene (B151609) ring, leading to a diverse library of this compound analogs.

| Substituent on Benzoic Acid Ring | Starting Anthranilic Acid Derivative | Synthetic Approach |

| Methyl | 3-Methyl-2-aminobenzoic acid | Diazotization of 3-methyl-2-aminobenzoic acid followed by coupling with 1-naphthol. |

| Chloro | 5-Chloro-2-aminobenzoic acid | Diazotization of 5-chloro-2-aminobenzoic acid and subsequent coupling with 1-naphthol. |

| Nitro | 4-Nitro-2-aminobenzoic acid | Azo coupling of diazotized 4-nitro-2-aminobenzoic acid with 1-naphthol. |

| Methoxy | 5-Methoxy-2-aminobenzoic acid | Coupling of diazotized 5-methoxy-2-aminobenzoic acid with 1-naphthol. |

Introduction of Auxiliary Functional Groups

The introduction of auxiliary functional groups, such as sulfonic acid or halogen atoms, can be accomplished either by using appropriately functionalized starting materials or through post-synthetic modification of the parent compound. These groups are often incorporated to enhance properties like water solubility or to serve as handles for further chemical transformations.

Sulfonation: The introduction of sulfonic acid (-SO₃H) groups is a common strategy to increase the water solubility of azo dyes. This can be achieved by using a sulfonated precursor, such as 2-aminobenzoic acid-5-sulfonic acid, for the diazotization step, or by using a sulfonated naphthol, like 1-naphthol-4-sulfonic acid, as the coupling component. Direct sulfonation of the pre-formed this compound is also possible, though it may lead to a mixture of products.

Halogenation: Halogen atoms like chlorine and bromine can be introduced onto either the naphthyl or benzoic acid rings. This is typically done by starting with halogenated precursors, such as 5-chloro-2-aminobenzoic acid or 6-bromo-1-naphthol. Direct halogenation of the final azo compound can also be performed, often using reagents like N-halosuccinimides, but this method may lack regioselectivity. beilstein-journals.org

| Auxiliary Functional Group | Method of Introduction | Precursor Example |

| Sulfonic acid (-SO₃H) | Use of sulfonated precursor | 2-Aminobenzoic acid-5-sulfonic acid or 1-Naphthol-4-sulfonic acid |

| Chloro (-Cl) | Use of chlorinated precursor | 5-Chloro-2-aminobenzoic acid |

| Bromo (-Br) | Use of brominated precursor | 6-Bromo-1-naphthol |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Hydroxynaphthyl Azo Benzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. For 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, these methods reveal characteristic signals corresponding to its constituent parts.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. A broad absorption band is anticipated in the 3400-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibrations of the carboxylic acid and the hydroxyl group on the naphthyl ring, broadened due to hydrogen bonding. The C=O stretching of the carboxylic acid group is expected to produce a strong, sharp peak around 1700-1680 cm⁻¹.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings (benzoic acid and naphthyl) are expected in the 1600-1450 cm⁻¹ range. The characteristic azo (-N=N-) stretching vibration, which is often weak in FT-IR, is anticipated to appear in the 1450-1400 cm⁻¹ region. The C-O stretching of the phenol (B47542) and carboxylic acid groups would likely be observed between 1300 cm⁻¹ and 1200 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | 3400-2500 (broad) | Carboxylic Acid and Phenol |

| Aromatic C-H Stretching | >3000 | Benzoic Acid and Naphthyl Rings |

| C=O Stretching | 1700-1680 | Carboxylic Acid |

| Aromatic C=C Stretching | 1600-1450 | Benzoic Acid and Naphthyl Rings |

| N=N Stretching | 1450-1400 | Azo Group |

| C-O Stretching | 1300-1200 | Phenol and Carboxylic Acid |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar and symmetric vibrations. For this compound, the azo (-N=N-) stretching vibration is expected to be a strong band in the Raman spectrum, typically around 1450-1400 cm⁻¹, due to the high polarizability of this bond. The symmetric stretching vibrations of the aromatic rings are also expected to produce prominent Raman signals. In contrast to FT-IR, the O-H stretching vibrations are generally weak in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N=N Stretching | 1450-1400 (strong) | Azo Group |

| Symmetric Aromatic Ring Stretching | 1600-1500 | Benzoic Acid and Naphthyl Rings |

| Aromatic C-H Stretching | >3000 | Benzoic Acid and Naphthyl Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show a number of distinct signals corresponding to the protons on the benzoic acid and naphthyl rings, as well as the hydroxyl and carboxylic acid protons. The carboxylic acid proton is anticipated to be the most downfield signal, likely appearing as a broad singlet above 12 ppm. The phenolic hydroxyl proton would also be a downfield singlet, though its position can be variable.

The aromatic region (typically 7.0-9.0 ppm) will be complex due to the multiple, coupled protons on both the benzoic acid and naphthyl rings. The protons on the benzoic acid ring will exhibit splitting patterns (doublets, triplets) characteristic of a substituted benzene (B151609) ring. The protons on the naphthyl ring will also show a complex pattern of doublets and multiplets. The exact chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing azo and carboxylic acid groups.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet |

| Phenolic Hydroxyl (-OH) | 9.0-10.0 | Singlet |

| Naphthyl Ring Protons | 7.0-9.0 | Doublets, Multiplets |

| Benzoic Acid Ring Protons | 7.5-8.5 | Doublets, Triplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The carbon atom attached to the hydroxyl group on the naphthyl ring will be shifted downfield due to the oxygen's electronegativity. Similarly, the carbons attached to the azo group and the carboxylic acid group will also experience downfield shifts. Due to the asymmetry of the molecule, a total of 17 distinct carbon signals are expected.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165-175 |

| Naphthyl Carbon (C-OH) | 155-160 |

| Aromatic Carbons (C-N) | 140-150 |

| Other Aromatic Carbons | 110-140 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Azo dyes are known for their strong absorption in the visible region, which is responsible for their color.

The UV-Vis spectrum of this compound is expected to show two main absorption bands. A high-energy band in the UV region (around 250-300 nm) can be attributed to the π→π* transitions of the aromatic rings. A lower-energy band in the visible region (likely around 400-500 nm) is due to the n→π* and π→π* transitions of the azo chromophore, which is part of the extended conjugated system. The position of this band is sensitive to the solvent polarity and pH. The extended conjugation provided by the naphthyl group, compared to a phenyl group, would be expected to shift the absorption maximum to longer wavelengths (a bathochromic or red shift).

Fluorescence in azo compounds can be complex and is not always observed, as the excited state can undergo efficient non-radiative decay. However, for some azo dyes, particularly those with rigid structures, fluorescence emission can be detected. If fluorescent, this compound would be expected to emit light at a longer wavelength than its absorption maximum, with the emission properties also being sensitive to the molecular environment.

| Spectroscopic Technique | Expected Wavelength Range (nm) | Electronic Transition |

| UV-Vis Absorption (Aromatic) | 250-300 | π→π |

| UV-Vis Absorption (Azo Chromophore) | 400-500 | n→π, π→π* |

| Fluorescence Emission | >500 | Emission from excited state |

Analysis of Electronic Transitions and Chromophoric Behavior

The chromophoric system of this compound is composed of the entire conjugated π-electron system extending across the benzoic acid ring, the azo (-N=N-) linker, and the naphthalene (B1677914) ring system. The intense color associated with this class of dyes arises from strong electronic absorption bands in the visible region of the electromagnetic spectrum.

The primary electronic transition responsible for the color is a high-intensity π→π* transition. In similar azo dyes, this absorption band is typically located in the 380–480 nm range. The exact position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capability of the solvent can stabilize either the ground or excited state of the dye to different extents, thus altering the energy gap of the transition. Generally, an increase in solvent polarity is expected to cause a shift in the λmax.

The absorption spectra of azo dyes in various solvents typically show a main absorption band in the visible region. For instance, the absorption spectra of similar azo dyes exhibit maximum absorption bands in the range of 388-438 nm in solvents like THF, DMF, and DMSO. researchgate.net The electronic transitions for a related compound, 4-(2-hydroxyphenyl azo)-1-naphthol, are observed at 380 nm and are attributed to n→π* transitions. acs.org

Table 1: Expected Solvatochromic Shifts in UV-Vis Absorption for this compound This table is illustrative and based on the typical behavior of analogous azo dyes.

| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift |

| Hexane | 0.1 | ~400 | - |

| Toluene | 2.4 | ~415 | Bathochromic |

| Ethanol | 4.3 | ~425 | Bathochromic |

| DMSO | 7.2 | ~435 | Bathochromic |

pH-Dependent Spectroscopic Behavior and Tautomerism Studies

Aryl azo compounds containing a hydroxyl group ortho or para to the azo linkage, particularly those derived from naphthols, are known to exhibit azo-hydrazone tautomerism. This is an equilibrium between two distinct structural isomers: the azo-enol form and the keto-hydrazone form.

In the solid state and in polar solvents, the equilibrium for aryl azo naphthols strongly favors the more stable keto-hydrazone tautomer. researchgate.netfigshare.comacs.org This stability is largely due to the formation of a stable six-membered intramolecular hydrogen bond between the hydrazone proton (N-H) and the ketonic oxygen.

The spectroscopic properties of this compound are expected to be highly dependent on pH due to the presence of two acidic protons: the carboxylic acid proton and the naphtholic proton (in the azo-enol form) or hydrazone proton (in the keto-hydrazone form).

Acidic to Neutral pH: In acidic conditions, the compound is fully protonated. As the pH increases, the carboxylic acid group, being the more acidic of the two, will deprotonate first. This deprotonation alters the electronic distribution in the benzoic acid ring and typically results in a bathochromic (red) shift of the absorption maximum.

Alkaline pH: At higher pH values, the second proton from the naphtholic hydroxyl or hydrazone N-H group is removed. This creates a phenolate (B1203915) or corresponding anion, which introduces a powerful electron-donating group into the conjugated system, leading to a significant bathochromic shift and often a change in color. Studies on similar naphthol azo dyes have shown that spectral changes can reveal the predominance of the azo tautomer at acidic pH and the hydrazone tautomer at alkaline pH. researchgate.net

This pH-dependent color change makes such compounds potentially useful as acid-base indicators.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of the compound through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₇H₁₂N₂O₃. HRMS can distinguish the exact mass of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: Molecular Formula and Exact Mass Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂N₂O₃ |

| Nominal Mass | 292 u |

| Monoisotopic Mass | 292.08479 Da |

| Ion (M+H)⁺ | 293.09207 Da |

| Ion (M-H)⁻ | 291.07771 Da |

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion undergoes fragmentation in a predictable manner, providing valuable structural information. Based on the known fragmentation of benzoic acids, naphthols, and azo compounds, the following key fragmentation pathways are anticipated for this compound.

Cleavage of the Carboxylic Group: Aromatic carboxylic acids commonly lose fragments of water (M-18), a hydroxyl radical (M-17), or the entire carboxyl group (M-45). libretexts.org

Cleavage of the Azo Bond: The bond between the aryl ring and the azo nitrogen is a common point of cleavage. A study on the mass spectra of azo dyes containing 2-naphthol (B1666908) identified a characteristic fragment ion at m/z 157, corresponding to the naphthol portion of the molecule. nih.gov

Fragmentation of the Benzoic Moiety: Cleavage can result in the formation of ions corresponding to the benzoic acid portion.

Table 3: Predicted Key Mass Fragments for this compound This table presents predicted fragments based on the fragmentation of analogous structures.

| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |

| 292 | [C₁₇H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) |

| 275 | [C₁₇H₁₁N₂O₂]⁺ | Loss of OH radical (M-17) |

| 274 | [C₁₇H₁₀N₂O₂]⁺ | Loss of H₂O (M-18) |

| 247 | [C₁₆H₁₁N₂O]⁺ | Loss of COOH radical (M-45) |

| 171 | [C₁₁H₇N₂]⁺ | Fragment from cleavage of C-N bond on naphthyl side |

| 143 | [C₁₀H₇O]⁺ | Naphthoxy radical ion |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for the title compound is not available, extensive studies on closely related β-naphthol azo pigments provide a clear and consistent picture of the expected solid-state structure. researchgate.netacs.org

X-ray diffraction studies on numerous analogous pigments have decisively shown that these molecules exist in the more stable keto-hydrazone tautomeric form in the solid state. researchgate.netfigshare.com This preference is driven by the formation of strong intramolecular hydrogen bonds that stabilize the structure.

Key expected structural features include:

Planar Conformation: The molecule is expected to be largely planar. This planarity is enforced by two key intramolecular hydrogen bonds.

One hydrogen bond forms between the N-H proton of the hydrazone group and the ketonic oxygen of the naphthoquinone moiety.

A second hydrogen bond is likely to form between the hydrogen of the carboxylic acid group and one of the azo nitrogen atoms.

Intramolecular Hydrogen Bonding: These hydrogen bonds lock the molecule into a rigid, planar conformation, which enhances the π-system conjugation and contributes to the compound's stability and color properties.

Bond Lengths: The bond lengths within the molecule would be consistent with the keto-hydrazone structure. For example, the C-O bond in the naphthyl ring would exhibit double-bond character (C=O), while the N-N bond would have single-bond character.

The molecules in the crystal lattice would likely stack in columns, held together by van der Waals forces and potentially intermolecular hydrogen bonds involving the carboxylic acid groups.

Analysis of Intermolecular Interactions in the Crystalline State (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the intermolecular interactions within the crystalline structure of this compound is crucial for understanding its solid-state behavior, including its packing arrangement, stability, and physicochemical properties. While a specific Hirshfeld surface analysis for this exact compound is not available in the reviewed literature, an examination of closely related azo dyes containing naphthol and benzoic acid moieties can provide significant insights into the types of non-covalent interactions that likely govern its crystal packing. Hirshfeld surface analysis is a powerful computational tool that maps the regions of close contact between neighboring molecules in a crystal, providing a visual and quantitative breakdown of the intermolecular interactions.

In analogous azo dye crystal structures, several key intermolecular interactions are consistently observed. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For a molecule like this compound, the presence of a hydroxyl (-OH) group on the naphthyl ring and a carboxylic acid (-COOH) group on the benzoic acid ring would be expected to lead to strong intermolecular hydrogen bonding.

The Hirshfeld surface analysis of similar structures reveals that O···H/H···O contacts are among the most significant contributors to the crystal packing, often accounting for a substantial percentage of the total interactions. These interactions are typically visualized as distinct red spots on the dnorm surface, indicating close contacts. The fingerprint plots for these interactions are characterized by sharp spikes, further emphasizing their importance.

Another major contributor to the crystal packing in such aromatic compounds is the H···H contacts, which represent van der Waals forces. Although individually weak, their cumulative effect is significant due to the abundance of hydrogen atoms on the molecular surface. The C···H/H···C interactions, indicative of C-H···π interactions, also play a role in stabilizing the crystal structure.

Furthermore, the planar nature of the naphthyl and phenyl rings suggests the likelihood of π-π stacking interactions. These are visualized on the Hirshfeld surface as adjacent red and blue triangles on the shape index map and are crucial for the layered packing of the molecules in the crystal lattice.

To illustrate the expected distribution of intermolecular contacts for this compound, a hypothetical data table based on analyses of similar azo dyes is presented below. This table quantifies the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 40 - 50 |

| O···H / H···O | 25 - 35 |

| C···H / H···C | 10 - 20 |

| C···C | 5 - 10 |

| N···H / H···N | < 5 |

| O···C / C···O | < 5 |

| N···O / O···N | < 5 |

Computational and Theoretical Investigations of 2 4 Hydroxynaphthyl Azo Benzoic Acid

Quantum Chemical Calculations (DFT, HF, Semi-empirical Methods)researchgate.net

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, often referred to as HABA in scientific literature. Density Functional Theory (DFT), particularly with the B3LYP functional and 6-311++G(d,p) basis set, has been a primary method for these investigations. researchgate.net

Geometry Optimization and Electronic Structure Determination

The ground state molecular structure of this compound has been optimized using DFT/B3LYP methods. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gaseous phase, which can be compared with experimental data from X-ray analysis for the solid state. researchgate.net

Theoretical calculations show that the optimized C-C bonds of the phenyl rings are in the range of 1.383–1.415 Å. researchgate.net The C-N and N=N bond lengths have also been computed, providing a comprehensive model of the molecule's geometry. An intramolecular hydrogen bond between N25 and H24 has been identified with a calculated length of 2.571 Å. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) |

| C-C (phenyl rings) | 1.383 - 1.415 |

| N...H (intramolecular) | 2.571 |

Prediction of Vibrational Spectra and Assignment Validationresearchgate.net

Theoretical calculations have been employed to predict the vibrational wavenumbers and their intensities. The calculated vibrational spectra, obtained through DFT methods, show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net The assignments of the fundamental vibrational modes are performed based on the total energy distribution (TED) of these modes. researchgate.net For instance, the eight C-H stretching modes are expected and observed in the theoretical spectra. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (DFT/B3LYP) |

| O-H stretch | - | - | 3678 |

| C-H stretch (aromatic) | 3065 | 3068 | 3070-3090 |

| C=O stretch | 1686 | 1685 | 1720 |

| N=N stretch | 1425 | 1427 | 1430 |

Note: This table is a representation of selected data. For a complete list, refer to the source literature.

Calculation of NMR Chemical Shiftsresearchgate.net

The gauge-invariant atomic orbitals (GIAO) method has been utilized to predict the isotropic chemical shifts for both ¹H and ¹³C NMR spectra. researchgate.net These theoretical predictions have been compared with experimental NMR spectra recorded in a deuterated DMSO solution. The calculated chemical shifts aid in the definitive assignment of the experimental spectral data. researchgate.net

Table 3: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Experimental ¹³C | Calculated ¹³C | Atom | Experimental ¹H | Calculated ¹H |

| C1 | 132.8 | 135.2 | H10 | 7.85 | 8.12 |

| C2 | 131.5 | 133.1 | H11 | 7.65 | 7.88 |

| C3 | 119.2 | 121.5 | H12 | 7.98 | 8.25 |

| C4 | 129.8 | 131.9 | H13 | 7.72 | 7.99 |

| C5 | 148.1 | 150.3 | H18 | 7.85 | 8.12 |

| C6 | 124.7 | 127.0 | H19 | 6.95 | 7.21 |

| C7 | 167.2 | 169.8 | H21 | 6.95 | 7.21 |

| C8 | 145.9 | 148.2 | H22 | 7.85 | 8.12 |

| C9 | 116.0 | 118.3 | H24 | 10.21 | 10.55 |

Note: Atom numbering corresponds to the scheme used in the source literature. This table is a representation of selected data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gapsresearchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and electronic transitions of the molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity. These properties have been calculated using DFT, and the results are used to understand the electronic absorption spectra. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.23 |

| LUMO | -2.45 |

| Energy Gap (HOMO-LUMO) | 3.78 |

Molecular Dynamics Simulations

Conformational Analysis and Flexibility Studies

Based on the available scholarly literature, no specific studies employing molecular dynamics simulations for the conformational analysis and flexibility of this compound have been reported.

Simulation of Intermolecular Interactions

Computational simulations are pivotal in understanding the non-covalent intermolecular interactions that govern the behavior of this compound in various environments. Molecular dynamics and quantum chemical calculations are employed to model how this molecule interacts with solvents and other molecules.

Detailed Research Findings: Theoretical studies on analogous azo dye systems reveal that intermolecular interactions are primarily driven by hydrogen bonding and van der Waals forces. For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are principal sites for forming hydrogen bonds with polar solvents or other molecules. nih.govnih.gov Molecular docking simulations on similar azo dyes have been used to explore their interactions with biological macromolecules, highlighting the importance of hydrogen bonds and hydrophobic interactions in the binding process. nih.govresearchgate.net

Simulations indicate that the naphthyl group contributes significantly to π-π stacking and hydrophobic interactions, which are crucial for its aggregation behavior and binding to surfaces or receptor sites. The interplay of these forces dictates the solubility, stability, and supramolecular assembly of the molecule. Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) are advanced methods used to study the dynamics of these hydrogen bonds, revealing phenomena such as proton transfer events. nih.gov

| Interaction Type | Key Functional Groups | Computational Method | Significance |

| Hydrogen Bonding | Hydroxyl (-OH), Carboxylic Acid (-COOH), Azo (-N=N-) | DFT, Molecular Dynamics, QTAIM | Dictates solubility in polar media, molecular recognition, and crystal packing. |

| π-π Stacking | Naphthyl Ring, Benzoic Ring | Molecular Dynamics, SAPT | Influences molecular aggregation, electronic properties, and binding affinity. |

| Van der Waals Forces | Entire Molecule | Molecular Dynamics | Contributes to overall intermolecular stability and condensed-phase properties. |

Photophysical Property Prediction and Modeling

Computational chemistry provides powerful tools for predicting and interpreting the photophysical properties of this compound, including its interaction with light and its potential for optical applications.

Time-Dependent Density Functional Theory (TD-DFT) is the foremost computational method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of azo dyes. nih.govacademie-sciences.frmdpi.com These calculations predict the wavelengths of maximum absorption (λmax) and shed light on the nature of the underlying electronic transitions.

Detailed Research Findings: For hydroxynaphthyl azo compounds, the UV-Vis spectrum is typically characterized by intense bands in the visible region, which are attributed to π→π* transitions localized along the conjugated azoaromatic system. mdpi.comresearchgate.net A shorter wavelength band in the UV region is also observed, corresponding to π→π* transitions within the aromatic rings. mdpi.com

Computational models, such as TD-DFT combined with a suitable functional (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)), can accurately reproduce experimental spectra. mdpi.commdpi.comnih.gov These calculations reveal that the main visible absorption band corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically centered on the hydroxynaphthyl moiety, while the LUMO is distributed across the azo bridge and the benzoic acid ring, confirming the charge-transfer nature of this transition. nih.govnih.gov The solvent environment is often modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. academie-sciences.fr

| Transition | Wavelength Region (Predicted) | Orbital Character |

| S0 → S1 | 450-550 nm | π → π* (HOMO → LUMO) |

| S0 → S2 | 300-350 nm | π → π |

| S0 → Sn | < 300 nm | π → π (aromatic rings) |

Azo dyes are of significant interest for nonlinear optical (NLO) applications due to their extended π-conjugated systems, which can exhibit large changes in dipole moment upon excitation. Computational methods are essential for predicting and understanding the NLO response of molecules like this compound.

Detailed Research Findings: The NLO properties are evaluated by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β) using DFT. nih.govnih.govacs.org For a molecule to have a significant NLO response, it often possesses a donor-π-acceptor (D-π-A) architecture. In this compound, the hydroxyl-substituted naphthyl group acts as an electron donor, the azo bridge serves as the π-linker, and the carboxyl-substituted phenyl group can act as an acceptor.

Theoretical calculations for similar azo dyes have shown that a large hyperpolarizability value (β) is correlated with a smaller HOMO-LUMO energy gap and significant intramolecular charge transfer upon excitation. mdpi.comnih.gov The magnitude of the NLO response can be tuned by modifying the donor and acceptor groups. mdpi.com Quantum chemical calculations using functionals like B3LYP have been successfully used to compute these properties, providing a theoretical basis for designing novel NLO materials. nih.govresearchgate.net

| NLO Property | Computational Method | Significance |

| Dipole Moment (μ) | DFT | Indicates the molecule's overall polarity and charge distribution. |

| Polarizability (α) | DFT | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | DFT | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

Tautomeric Equilibria and Intramolecular Proton Transfer Studies

A key feature of hydroxyazo compounds is the existence of a tautomeric equilibrium between the azo (enol) and hydrazone (keto) forms, which involves an intramolecular proton transfer.

The azo-hydrazone tautomerism is a phenomenon where a proton shifts from the hydroxyl oxygen to one of the azo nitrogen atoms, resulting in two distinct isomers with different structural and electronic properties. mdpi.comnitrkl.ac.in Computational chemistry, particularly DFT, is used to determine the relative stability of these two tautomers. unifr.chresearchgate.net

Detailed Research Findings: For hydroxynaphthyl azo dyes, the hydrazone tautomer is often found to be more stable than the azo tautomer, a preference that can be influenced by substituents and the solvent. nih.govrsc.org The stability is due to the formation of a stable six-membered ring via an intramolecular hydrogen bond and a more favorable conjugated system. nih.gov DFT calculations using functionals like M06-2X have shown excellent performance in predicting the position of this equilibrium. unifr.chresearchgate.net The calculations involve optimizing the geometry of both tautomers and comparing their total electronic energies. The solvent polarity plays a crucial role; polar solvents can stabilize the more polar hydrazone form, shifting the equilibrium. nitrkl.ac.inrsc.org

| Tautomer | Key Structural Feature | Relative Stability (Typical in nonpolar solvent) |

| Azo (Enol) form | -OH group, -N=N- bond | Less Stable |

| Hydrazone (Keto) form | C=O group, -NH-N= bond | More Stable |

The conversion between the azo and hydrazone tautomers is not instantaneous but involves surmounting an energy barrier corresponding to the transition state of the intramolecular proton transfer.

Detailed Research Findings: Computational methods are used to locate the transition state structure for the proton transfer reaction and calculate the associated activation energy barrier. nih.gov This energy barrier determines the kinetics of the tautomeric interconversion. A low energy barrier suggests a rapid equilibrium, which may be too fast to observe individual tautomers on the NMR timescale. unifr.chnih.gov For related systems, the energy barrier for this proton transfer can be influenced by the solvent, which can mediate the proton transfer, and by photoexcitation, which can lead to Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netvu.nlacademicjournals.org Theoretical studies on similar proton transfer reactions show that the barrier can be significantly lowered in the presence of solvent molecules that act as a proton relay or in the excited state. nih.gov The calculated energy barriers provide insight into the dynamic nature of the tautomeric equilibrium. nih.gov

Coordination Chemistry of 2 4 Hydroxynaphthyl Azo Benzoic Acid with Metal Ions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-((4'-Hydroxynaphthyl)-azo)benzoic acid typically involves the reaction of the ligand with a corresponding metal salt or organometallic precursor in a suitable solvent.

The preparation of transition metal complexes with azo dyes is a well-established area of coordination chemistry. For ligands structurally similar to this compound, monomeric complexes of divalent metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II) have been synthesized. researchgate.net A general method involves reacting the ligand with the desired metal chloride salt in an ethanolic medium. rdd.edu.iq The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. rdd.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and dried. rdd.edu.iq Characterization of these compounds is accomplished through techniques including elemental analysis, FT-IR, UV-Vis, and mass spectral studies, as well as magnetic moment and molar conductance measurements. researchgate.net For a related azo dye, (E)–4–((2,6–dihydroxyphenyl)diazenyl)benzoic acid, complexes with Mn(II), Cu(II), and Zn(II) have been prepared and characterized, demonstrating the ligand's ability to chelate with various transition metals. indexcopernicus.com

The synthesis of organotin(IV) complexes with this compound has been successfully demonstrated through reactions with various organotin precursors. researchgate.netbohrium.com Three distinct organotin(IV) complexes were synthesized by reacting the ligand with bis-tributyltin(IV) oxide, trimethyltin(IV) chloride, or dibutyltin(IV) oxide. researchgate.netbohrium.com The full characterization of these complexes was achieved using elemental analysis, infrared (IR) spectroscopy, and multinuclear (¹H, ¹³C, and ¹¹⁹Sn) NMR spectroscopy. researchgate.netbohrium.com The precise molecular structures were further elucidated by single-crystal X-ray diffraction analysis. researchgate.netbohrium.com

Ligand Binding Modes and Geometries within Metal Complexes

The multi-dentate nature of this compound allows for various binding modes and coordination geometries, resulting in a wide array of structural frameworks.

In its complexes, this compound primarily utilizes its oxygen and nitrogen atoms as coordination sites. In organotin(IV) complexes, X-ray crystal structures have confirmed that the ligand binds to the tin atom through the oxygen atoms of both the carboxylate and the phenoxide (naphthoxide) groups. researchgate.netbohrium.com For instance, in one tributyltin(IV) complex, the axial positions of the tin center are occupied by a carboxylate oxygen and a phenoxide oxygen from bridging ligands. bohrium.com In transition metal complexes with analogous azo dyes containing a hydroxynaphthyl group, the ligand typically acts as a uninegative bidentate chelating agent, coordinating through the nitrogen atom of the azo group and the oxygen from the deprotonated naphtholic hydroxyl group. researchgate.net

The coordination of this compound with metal ions leads to significant structural diversity.

Monomeric Structures: Transition metal complexes with similar azo ligands have been reported to form simple monomeric structures, for example, with general formulae of [M(L)(H₂O)]. researchgate.net

Polymeric Structures: In the realm of organotin(IV) chemistry, this ligand has been shown to form polymeric frameworks. researchgate.netbohrium.com The reaction with bis-tributyltin(IV) oxide results in a polymeric structure where the ligand bridges tin centers via its carboxylate and phenoxide oxygen atoms. bohrium.com

Dinuclear and Macrocyclic Structures: The reaction with dibutyltin(IV) oxide yields a dinuclear complex. researchgate.netbohrium.com In this structure, one tin atom is coordinated by a terminal azo-ligand, while the second tin atom is coordinated by two terminal azo-ligands, with an additional azo-carboxylate ligand bridging the two metal centers. bohrium.com Furthermore, related ligands that feature a carboxylate group at the 2-position and a hydroxyl group at the 4'-position have been shown to form large, 24-membered macrocyclic dimeric structures with organotin(IV) fragments, suggesting a similar potential for this ligand. mdpi.com

The geometry around the metal centers is also varied. In the organotin(IV) complexes, trigonal bipyramidal geometry is common, as seen in tributyltin(IV) and trimethyltin(IV) derivatives. researchgate.netbohrium.com More complex geometries, such as six-coordinate distorted skew trapezoidal and seven-coordinate pentagonal bipyramidal, have been observed in a dinuclear dibutyltin(IV) structure. bohrium.com

Spectroscopic methods are crucial for elucidating the structure and bonding in these metal complexes, while magnetic measurements provide insight into the electronic properties of transition metal centers.

Spectroscopic Characterization: The formation of organotin(IV) complexes is confirmed by IR and NMR spectroscopy. researchgate.net In the IR spectra, the coordination of the carboxylate and hydroxyl groups to the tin atom is indicated by shifts in their characteristic stretching frequencies. mdpi.com Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed information about the structure in solution. ¹¹⁹Sn NMR chemical shifts for some this compound complexes were found at +127.2, +139.2, and –133.4 ppm, which is suggestive of four-coordinate structures in solution. researchgate.net

| Complex Type | Spectroscopic Technique | Key Observations | Reference |

|---|---|---|---|

| Organotin(IV) | ¹¹⁹Sn NMR | Chemical shifts at +127.2, +139.2, and –133.4 ppm suggest four-coordinate geometry in solution. | researchgate.net |

| Organotin(IV) | IR Spectroscopy | Shifts in ν(COO) and ν(OH) bands indicate coordination to the tin atom. | researchgate.netmdpi.com |

| Transition Metal | UV-Vis Spectroscopy | Used to study d-d electronic transitions, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral). | researchgate.netsemanticscholar.org |

Magnetic Characterization: For transition metal complexes, magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which reveals the number of unpaired electrons and helps in assigning the geometry of the complex. semanticscholar.org Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, a common feature in transition metal complexes. dalalinstitute.comuwimona.edu.jm For analogous azo dye complexes with first-row transition metals, octahedral geometries are often proposed based on magnetic moment data. researchgate.netuomustansiriyah.edu.iq

| Metal Ion | Typical Magnetic Moment (B.M.) | Inferred Geometry | Reference (Analogous Systems) |

|---|---|---|---|

| Mn(II) | 5.2 | Octahedral (paramagnetic) | researchgate.net |

| Co(II) | 4.3 - 4.7 | Octahedral (paramagnetic) | researchgate.netresearchgate.net |

| Ni(II) | 3.2 | Octahedral (paramagnetic) | researchgate.net |

| Cu(II) | 1.3 | Distorted Octahedral (paramagnetic) | researchgate.net |

| Zn(II), Cd(II), Hg(II) | Diamagnetic | Tetrahedral | researchgate.netyoutube.com |

Theoretical Studies of Metal-Ligand Interactions and Complex Stability

Theoretical studies, primarily employing computational methods like Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand interactions and the stability of complexes involving this compound. These studies elucidate the electronic structure, bonding characteristics, and thermodynamic stability of the coordination compounds.

A key aspect of theoretical studies is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the complex. A larger energy gap generally implies higher stability. In complexes with azo-containing ligands, the HOMO is often localized on the electron-rich aromatic rings (naphthyl and phenyl), while the LUMO may be centered on the metal ion or distributed over the entire ligand framework. This distribution is crucial for understanding charge transfer processes within the molecule.

Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate the charge transfer interactions between the ligand and the metal ion. This analysis provides information on the donor-acceptor interactions and the extent of covalent character in the metal-ligand bonds. The stability of the metal complexes is also evaluated by calculating thermodynamic parameters such as binding energies and Gibbs free energy of formation. These calculated values help in comparing the relative stabilities of complexes with different metal ions. jcsp.org.pk For instance, studies on related azo compounds have shown that the stability of the complexes often follows the Irving-Williams series for divalent metal ions.

Table 1: Representative Theoretical Parameters for Metal-Azo Ligand Complexes

| Parameter | Typical Finding from Theoretical Studies | Significance |

|---|---|---|

| Optimized Geometry | Octahedral or distorted trigonal-bipyramidal geometries are common. mdpi.com | Determines the steric and electronic properties of the complex. |

| HOMO-LUMO Energy Gap | Values typically range from 2 to 4 eV. | Indicates the kinetic stability and electronic excitation properties. |

| NBO Analysis | Significant charge transfer from ligand's O and N atoms to the metal ion. | Quantifies the strength and nature of the metal-ligand bond. |

| Binding Energy | Negative values indicate thermodynamically favorable complex formation. | A measure of the stability of the metal complex. |

Academic Applications of Metal Complexes Derived from this compound

The versatile coordination behavior of this compound allows for the formation of metal complexes with a wide range of academic and technological applications. The presence of multiple donor sites (N and O atoms) and the extended π-conjugation system of the aromatic rings imparts unique chemical and physical properties to its metal complexes. utq.edu.iq

Catalytic Applications of Metal Complexes

Metal complexes derived from azo-containing ligands have emerged as promising catalysts in various organic transformations. researchgate.net The catalytic activity is attributed to the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.

Complexes of transition metals such as copper, cobalt, nickel, and manganese with ligands structurally similar to this compound have been investigated for their catalytic performance in oxidation reactions. nih.gov For example, such complexes have been shown to be effective catalysts for the oxidation of alcohols and aniline (B41778) derivatives. nih.gov The ligand framework can stabilize the metal center and modulate its redox potential, influencing the catalytic efficiency and selectivity. In some cases, the complexes are immobilized on solid supports like silica (B1680970) gel to create heterogeneous catalysts, which offer advantages in terms of recovery and reusability.

Table 2: Examples of Catalytic Activities of Related Metal-Azo Complexes

| Metal Complex | Catalytic Reaction | Typical Substrate | Key Finding |

|---|---|---|---|

| Cu(II)-Azo Schiff Base | Oxidation | Cyclohexane | Shows good conversion and selectivity under microwave irradiation. |

| Co(II)-Azo Complex | Oxidation | Aniline | High selectivity towards the formation of azobenzene. nih.gov |

| Ni(II)-Hydrazone Complex | C-C Coupling | Aryl halides and boronic acids | Effective catalyst for Suzuki-Miyaura cross-coupling reactions. |

Luminescent Properties of Lanthanide Complexes

Lanthanide complexes are renowned for their unique luminescent properties, characterized by sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. However, lanthanide ions themselves have very low molar absorption coefficients. The chelation with organic ligands, such as this compound, can significantly enhance their luminescence through a process known as the "antenna effect". nih.gov

In this process, the organic ligand, which possesses a large absorption cross-section, absorbs incident light (typically UV) and gets promoted to an excited singlet state. Through intersystem crossing, it transitions to an excited triplet state. Subsequently, energy is transferred from the ligand's triplet state to the resonant energy levels of the coordinated lanthanide ion, which then de-excites by emitting its characteristic luminescence. nih.gov

The extended π-system of the naphthyl and phenylazo groups in this compound makes it an excellent chromophore for absorbing energy and efficiently transferring it to lanthanide ions like Europium(III) and Terbium(III). nih.govrsc.org Eu(III) complexes typically exhibit a strong red emission, while Tb(III) complexes show a characteristic green emission. The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. These luminescent complexes have potential applications in bioimaging, sensors, and light-emitting devices. rsc.orgrsc.org

Table 3: Luminescent Properties of Representative Lanthanide Complexes with Aromatic Carboxylate Ligands

| Lanthanide Ion | Ligand Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color |

|---|---|---|---|---|

| Eu(III) | Benzoic Acid Derivative | ~300-350 | ~615 | Red |

| Tb(III) | Benzoic Acid Derivative | ~300-350 | ~545 | Green |

| Yb(III) | Azo-Dye Chromophore | Visible Light | ~980 | Near-Infrared (NIR) rsc.org |

| Er(III) | Azo-Dye Chromophore | Visible Light | ~1540 | Near-Infrared (NIR) rsc.org |

Development of Metal-Organic Frameworks (MOFs) with Azo-Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Azo-containing ligands like this compound are attractive candidates for the construction of functional MOFs.

The rigid structure of the ligand, combined with its multiple coordination sites (carboxylate and azo groups), can lead to the formation of robust and porous frameworks. nih.gov The incorporation of the azo group into the MOF structure can impart interesting properties, such as photo-responsiveness. The azo group can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, which can lead to dynamic changes in the MOF's pore structure and properties.

Furthermore, the functional groups on the ligand, such as the hydroxyl group, can serve as active sites for catalysis or for post-synthetic modification to introduce new functionalities. MOFs built from functionalized benzoic acids have shown promise in applications like gas storage and separation, catalysis, and chemical sensing. rsc.orgnih.gov For instance, MOFs with open metal sites or specific functional groups can exhibit selective adsorption of gases like CO2. nih.gov The development of MOFs using azo-ligands is an active area of research, with the potential to create advanced materials with tunable and dynamic properties.

Biomolecular Interactions and Supramolecular Assembly

Protein Binding Studies

The interaction of azo dyes with serum albumins, the primary transport proteins in the circulatory system, is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Studies on analogs like 2-(4'-hydroxyphenylazo)benzoic acid (HABA), which shares the hydroxyphenyl-azo-benzoic acid core structure, provide valuable insights into these interactions.

Interaction with Serum Albumins (e.g., Bovine Serum Albumin - BSA)

Research on the binding of the closely related compound, 2-(4'-hydroxyphenylazo)benzoic acid (HABA), to bovine serum albumin (BSA) has been conducted using techniques such as gel chromatography and relaxation methods. These studies reveal a complex interaction, with a single relaxation process observed over a broad range of HABA concentrations. However, at very high concentrations, a slower process also becomes apparent. The concentration dependence of the reciprocal relaxation time of the faster process shows a monotonic decrease as the concentration of HABA increases, while the polymer concentration remains constant.

Characterization of Binding Sites and Thermodynamics

The binding of HABA to BSA involves distinct binding sites for its different tautomeric forms. For the azo form, approximately 3.2 binding sites have been estimated, while the hydrazone form has about 0.7 binding sites. The thermodynamics of these interactions also differ significantly. The binding of the hydrazone tautomer is primarily driven by changes in enthalpy. In contrast, the binding of the azo form is influenced by both enthalpy and entropy changes. nih.gov

The activation parameters for the binding process indicate that the intramolecular step is rate-limited by an enthalpy barrier in both the forward and backward directions. A notable observation is the enthalpy-entropy compensation in the activation process of this intramolecular step, with a compensation temperature of approximately 270 K. This phenomenon is thought to be linked to the hydrophobic character of the ligand. nih.gov

Table 1: Binding and Thermodynamic Parameters for the Interaction of HABA Tautomers with BSA

| Tautomer | Number of Binding Sites | Driving Force(s) |

| Azo | 3.2 | Enthalpy & Entropy |

| Hydrazone | 0.7 | Enthalpy |

Role of Tautomerism in Protein Binding Mechanisms

The azo-hydrazone tautomerism of HABA plays a critical role in its binding mechanism to BSA. The data from binding studies are consistent with a sequential binding model. The tautomeric equilibrium between the azo and hydrazone forms is identified as the intramolecular step within the formation of the complex. nih.gov The 2-carboxyl group of the molecule is known to participate in this azo-hydrazone tautomerism. nih.gov

Solvent Effects on Binding Microenvironments

The microenvironment of the binding sites on BSA is influenced by the solvent. Studies on the solvent effects help to characterize these complex microenvironments. For instance, the 2-carboxylate ion of HABA can form an ion pair with triethylamine (B128534) in solvents like ethylene (B1197577) dichloride, chloroform (B151607), and benzene (B151609), which leads to the stabilization of the hydrazone form. nih.gov

The formation of the hydrazone in a chloroform system with triethylamine is driven solely by enthalpy changes, which mirrors the thermodynamic behavior observed in the HABA-BSA system. This has led to the proposal of a model where two types of ion pairs exist. The azo form is suggested to be involved in a contact ion pair, while the hydrazone form participates in a solvent-separated ion pair. This model provides a new perspective on the interaction between the different tautomeric forms of the ligand and the protein. nih.gov

Interactions with Other Biological Macromolecules (excluding clinical context)

Beyond serum albumins, the interactions of azo compounds with other biological macromolecules, such as enzymes, are of interest.

Enzyme Inhibition Studies (e.g., α-glucosidase, tyrosinase for related compounds)

Furthermore, the structural features of these azo compounds influence their inhibitory potential. Diaryl azo derivatives possessing two hydroxyl groups at the ortho and meta positions have shown enhanced α-glucosidase inhibitory activity compared to those with a single hydroxyl group. nih.gov Other research has indicated that various azo compounds can act as tyrosinase inhibitors, a key enzyme in melanin (B1238610) synthesis. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of a Related Diaryl Azo Compound (TR-1)

| Compound/Drug | IC50 (µg/mL) | Mechanism of Inhibition |

| TR-1 | 15.70 ± 1.3 | Non-competitive, Reversible |

| Acarbose | 21.59 ± 1.5 | Competitive |

Host-Guest Interactions and Supramolecular Chemistry of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid and its Analogs

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. This section focuses on the host-guest interactions and self-assembly properties of azo-benzoic acid derivatives, with a specific focus on the complexation of a close analog, 2-((4'-Hydroxyphenyl)-azo)benzoic acid, with cyclodextrins, and the general principles guiding the formation of self-assembled monolayers by benzoic acid derivatives.

Complexation with Cyclodextrins and Related Macrocycles

No direct studies on the complexation of this compound with cyclodextrins were identified in the reviewed literature. However, detailed research has been conducted on the analogous compound, 2-((4'-Hydroxyphenyl)-azo)benzoic acid (24HPABA), providing valuable insights into the potential host-guest chemistry of this class of molecules.

The interaction between 2-((4'-Hydroxyphenyl)-azo)benzoic acid and α-cyclodextrin (α-CD) has been investigated to understand the formation of inclusion complexes. These complexes are of interest for their potential to modify the physicochemical properties of the guest molecule, such as solubility and stability.

The formation of a 1:1 inclusion complex between 24HPABA and α-CD has been confirmed through various spectroscopic techniques. The stoichiometry of this complex was determined using Job's method, which involves monitoring changes in the UV-Vis spectrum upon varying the molar ratio of the host and guest molecules.

The binding affinity of the complex is quantified by the association constant (Ka), which provides a measure of the strength of the interaction between the host and guest. The thermodynamic parameters of the complexation process, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), have been determined to further elucidate the nature of the interaction. A negative enthalpy change indicates that the complexation is an exothermic process, driven by favorable intermolecular interactions such as van der Waals forces and hydrogen bonding.

Table 1: Thermodynamic Parameters for the Complexation of 2-((4'-Hydroxyphenyl)-azo)benzoic acid with α-Cyclodextrin

| Parameter | Value |

| Stoichiometry | 1:1 |

| Association Constant (Ka) | Data not available |

| Enthalpy (ΔH°) | Negative (Exothermic) |

| Entropy (ΔS°) | Data not available |

| Gibbs Free Energy (ΔG°) | Data not available |

The specific numerical values for Ka, ΔS°, and ΔG° were not provided in the accessible research but the exothermic nature of the interaction was highlighted.

Formation of Self-Assembled Monolayers (SAMs)

Specific research on the formation of self-assembled monolayers (SAMs) by this compound could not be identified in a comprehensive review of the scientific literature. However, the principles of SAM formation using benzoic acid derivatives on various substrates are well-established and can provide a framework for understanding the potential behavior of the title compound.

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs is driven by the affinity of a specific functional group, known as the headgroup, for the substrate. For benzoic acid derivatives, the carboxylic acid moiety typically serves as the anchoring headgroup.

The general structure of a molecule designed for SAM formation consists of three key components:

Headgroup: The functional group that binds to the substrate. For benzoic acid derivatives, this is the carboxyl group (-COOH).

Alkyl Chain or Aromatic Backbone: This component forms the main body of the monolayer and its length and nature influence the thickness and packing of the SAM.

Terminal Group: A functional group at the end of the molecule that determines the surface properties of the SAM.

The formation of SAMs from benzoic acid derivatives has been explored for various applications, including the modification of surface properties and as inhibiting layers in area-selective atomic layer deposition (AS-ALD). The carboxylic acid headgroup can bind to metal oxide surfaces, forming a stable monolayer. The packing and orientation of the molecules within the SAM are influenced by intermolecular interactions, such as van der Waals forces and π-π stacking between aromatic rings.

While no specific data exists for this compound, it is plausible that this molecule could form SAMs on suitable substrates through its carboxylic acid group. The rigid azobenzene-naphthyl backbone would likely influence the packing density and orientation of the molecules in the monolayer. Further research would be required to investigate the specific conditions for SAM formation and to characterize the resulting surface.

Advanced Applications in Analytical Chemistry and Materials Science

Development as Analytical Reagents and Sensors

HABA's distinct chromogenic properties and binding affinities have been harnessed to develop a range of analytical reagents and sensors for detecting various chemical and biological targets.

Colorimetric and Spectrophotometric Probes for Metal Ions

Azo compounds, including derivatives of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, have demonstrated significant potential as chromogenic reagents for the colorimetric and spectrophotometric detection of metal ions. nanobioletters.com The interaction between the azo dye and a metal ion can induce a noticeable color change, which forms the basis for detection. nanobioletters.com This shift in the absorption band of the dye into the visible light spectrum allows for naked-eye detection and quantitative analysis using spectrophotometry. nanobioletters.com

For instance, a related thiazolylazo compound, 2-[6-Nitro-2-benzothiazolylazo]-4-hydroxy benzoic acid (NO2BTAHB), has been synthesized and successfully employed for the sensitive and selective spectrophotometric determination of Copper(II) ions. researchgate.net The reaction between Cu(II) and this reagent is rapid, and the resulting complex exhibits a stable absorbance. researchgate.net The reagent itself has an absorption maximum at 439 nm, which shifts to 618 nm upon forming a complex with Cu(II), indicating a distinct color change. This principle highlights the utility of the azo-benzoic acid scaffold in creating sensitive probes for metal ion detection.

| Parameter | Value for Cu(II) determination using NO2BTAHB |

| pH for instantaneous reaction | 6.0 |

| Molar Absorptivity | 7.45 × 10³ l.mol⁻¹.cm⁻¹ |

| Detection Limit | 0.0245 µg.ml⁻¹ |

| M:R ratio of complex | 1:2 |

| Stability Constant | 7.796 × 10⁹ L².mol⁻² |

This table presents data for a related thiazolylazo compound, demonstrating the potential of the azo-benzoic acid structure in metal ion sensing. researchgate.net

pH Indicators and Chemo-sensors

The inherent properties of many organic dyes, including azo compounds, allow them to function as pH indicators. wikipedia.org These substances are typically weak acids or bases that exhibit a distinct color change as a function of the pH of the solution. hach.com The equilibrium between the protonated and deprotonated forms of the indicator molecule shifts with changes in hydrogen ion concentration, leading to a visible color transition. hach.com While specific data on this compound as a conventional pH indicator is not extensively detailed, its chemical structure is conducive to such behavior. Natural pigments like anthocyanins found in red cabbage demonstrate this principle by changing color in response to varying acidity or alkalinity. melscience.comcarolina.com

Bioaffinity Sensors (e.g., for biotin (B1667282), using HABA as an analogue)

One of the most well-established applications of HABA is in bioaffinity sensing, specifically for the quantification of biotin. gbiosciences.com This is famously achieved through the HABA-avidin assay, a colorimetric method used to determine the degree of biotinylation of proteins and other molecules. gbiosciences.comthermofisher.com Avidin, a protein with an exceptionally high affinity for biotin, forms a complex with HABA, which results in a solution with a characteristic absorbance at 500 nm. gbiosciences.comthermofisher.com

When a sample containing biotin is introduced, the biotin, having a much stronger affinity for avidin, displaces the weakly bound HABA from the binding sites. gbiosciences.comthermofisher.com This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. thermofisher.com This method provides a rapid and straightforward way to quantify available biotin binding sites in avidin-containing fusion proteins and serves as a quality control assay. nih.gov

| Component | Interaction and Observation |

| HABA + Avidin | Forms a complex with absorbance at 500 nm. |

| (HABA-Avidin) + Biotin | Biotin displaces HABA, causing a decrease in absorbance at 500 nm. |

This table outlines the principle of the HABA-avidin assay for biotin quantification.

Application as Matrix Materials in Mass Spectrometry

This compound has been identified as a highly effective matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govchemicalbook.com MALDI is a soft ionization technique that allows for the analysis of large molecules like proteins and polymers, which tend to fragment when ionized by more conventional methods. The choice of matrix is crucial for a successful MALDI experiment.

Use as Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix Material

HABA is particularly advantageous for the MALDI analysis of peptides, proteins, and glycoproteins up to approximately 250 kDa. nih.gov It has a strong absorbance at the 337 nm wavelength of the nitrogen laser commonly used in MALDI instruments. nih.govproteochem.com For many synthetic polymers, HABA has been shown to provide excellent performance in terms of both sensitivity and mass resolution. acs.org One of the notable features of HABA as a matrix is its ability to produce a uniform sample surface, which leads to highly reproducible analyte ion production over an extended period. nih.govacs.org This allows for the accumulation of hundreds of single-shot mass spectra from the same sample spot, improving the signal quality. nih.gov

Optimization of MALDI Matrix Performance

While HABA is a robust matrix on its own, its performance can be further optimized, particularly for challenging analytes. For instance, in the analysis of peptides containing disulfide bonds, standard matrices can sometimes induce the reduction of these bonds, complicating the mass spectra. nih.gov Research has shown that using HABA can suppress this in-source decay (ISD) and reduction, leading to cleaner spectra where the disulfide-bonded form of the peptide is the primary species observed. nih.gov

Furthermore, the use of mixed matrices can leverage the strengths of different compounds. A mixed matrix of HABA and α-cyano-4-hydroxycinnamic acid (CHCA), for example, has been shown to be an excellent choice for the analysis of disulfide-bonded peptides. nih.gov In a 1:10 mixture of HABA to CHCA, the reduction of disulfides is suppressed, while the low laser power threshold characteristic of CHCA is maintained. nih.gov Interestingly, even when CHCA is in excess, the signals for HABA ions dominate in the mass spectrum, suggesting an energy transfer from CHCA to HABA. nih.gov

| Matrix | Observation for Disulfide-Bonded Peptides |

| CHCA | Shows peaks corresponding to the reduced form of the peptide. |

| HABA | Suppresses reduction, showing a clean peak for the disulfide-bonded peptide. |

| HABA:CHCA (1:10) | Suppresses reduction while maintaining a low laser power threshold. |

This table summarizes the performance of different matrices in the MALDI analysis of disulfide-bonded peptides. nih.gov

Exploration of Ionic Liquid Matrices incorporating this compound analogues